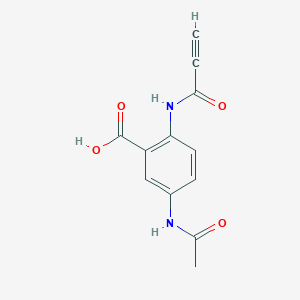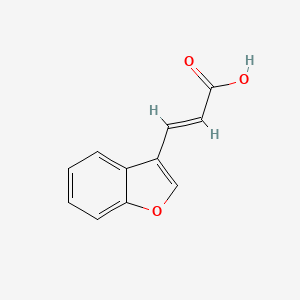
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities
Méthodes De Préparation
The synthesis of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be achieved through several synthetic routesAnother approach includes the thermal condensation of N-cyanoimidates with hydrazine, leading to the formation of the triazole ring .
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. For instance, the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the reaction of N-guanidinosuccinimide with amines under microwave irradiation .
Analyse Des Réactions Chimiques
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and amine derivatives .
Applications De Recherche Scientifique
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in organic synthesis and material science.
Mécanisme D'action
The mechanism of action of 1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit kinases by binding to their active sites, thereby blocking their enzymatic activity. Additionally, it may interact with lysine-specific demethylase 1, leading to alterations in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
1-(5-Propyl-1H-1,2,4-triazol-3-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Triazole derivatives: Various derivatives of 1,2,4-triazole exhibit different pharmacological activities, such as antiviral, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its specific propyl substitution, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(5-propyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H16N4/c1-3-5-7-10-8(12-11-7)6(9)4-2/h6H,3-5,9H2,1-2H3,(H,10,11,12) |
Clé InChI |
FPHGXJRKXMGAPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NN1)C(CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Rac-(3r,4s)-4-(4-bromophenyl)-1-{[(9h-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B15326773.png)

![(4aR,7aR)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride](/img/structure/B15326786.png)

![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
![2-ethyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B15326805.png)



![3-(2-(Pyrrolidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15326831.png)
